Technical Guide: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
Technical Guide: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
The following technical guide details the physicochemical properties, synthetic pathways, and biological applications of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 115185-79-0). This document is structured for researchers in medicinal chemistry and pharmacology.
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Executive Summary
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (also referred to as 5-methyl-6-hydroxypicolinic acid ) is a heterocyclic building block critical in the design of metalloprotein inhibitors and neuroactive agents. Structurally, it functions as a bioisostere of salicylate and picolinate moieties, offering a bidentate chelation site (N1, O-carboxylate) and a hydrogen-bond donor/acceptor motif via the lactam ring. Its primary utility lies in the development of D-Amino Acid Oxidase (DAAO) inhibitors for schizophrenia therapeutics and as a scaffold for kinase inhibitors.
Core Identity Matrix
| Property | Specification |
| CAS Number | 115185-79-0 |
| IUPAC Name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid |
| Common Synonyms | 5-Methyl-6-hydroxypicolinic acid; 6-Hydroxy-5-methyl-2-pyridinecarboxylic acid |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | DMSO (>20 mg/mL), 1M NaOH; Poor in water and non-polar solvents |
Structural Dynamics & Physicochemical Profile
Tautomeric Equilibrium
The molecule exists in a tautomeric equilibrium between the 6-hydroxy-pyridine (enol) and 6-oxo-1,6-dihydropyridine (lactam) forms. In both solid state and polar solvents (e.g., DMSO, H₂O), the lactam (oxo) tautomer predominates due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding dimers.
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Lactam Form (Dominant): Favored in biological binding pockets (e.g., DAAO active site).
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Enol Form (Minor): Transient species, relevant only under specific basic conditions or non-polar solvation.
Figure 1: Tautomeric equilibrium favoring the 6-oxo species in physiological conditions.
Acid-Base Properties (pKa)
The molecule possesses two ionizable groups, creating a zwitterionic character at neutral pH:
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Carboxylic Acid (C2-COOH): pKa ≈ 3.2 – 3.[1]5. At physiological pH (7.4), this group is deprotonated (COO⁻), facilitating electrostatic interactions with arginine residues in protein targets.
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Lactam Nitrogen (N1-H): pKa > 10. The proton on the nitrogen is weakly acidic but generally remains protonated at physiological pH, serving as a hydrogen bond donor.
Synthetic Pathways
The synthesis of 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid requires regioselective control to install the oxidation at C6 and the methyl group at C5. The most robust laboratory route involves the hydrolysis of halogenated precursors.
Protocol: Hydrolysis of 6-Chloro-5-methylpicolinic Acid
This method ensures high purity by avoiding the formation of the 4-methyl isomer.
Reagents:
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Precursor: 6-Chloro-5-methylpicolinic acid (or its methyl ester).
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Solvent: 10% Aqueous NaOH or KOH.
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Acidification: 6M HCl.
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 eq of 6-chloro-5-methylpicolinic acid in 10% aqueous NaOH (5.0 eq).
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Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The chloride is displaced by the hydroxide ion via nucleophilic aromatic substitution (SₙAr), favored by the electron-withdrawing carboxyl group.
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Cooling: Cool the reaction mixture to 0°C in an ice bath.
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Precipitation: Acidify dropwise with 6M HCl to pH 2.0–2.5. The product will precipitate as a white solid.
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Purification: Filter the solid, wash with ice-cold water (2x), and recrystallize from water/ethanol if necessary.
Figure 2: Synthetic workflow from commercially available pyridine precursors.
Biological Interface & Applications
D-Amino Acid Oxidase (DAAO) Inhibition
The 6-hydroxypicolinic acid scaffold is a classic "anchor" for DAAO inhibitors. DAAO degrades D-serine (a co-agonist of the NMDA receptor). Inhibiting DAAO elevates D-serine levels, potentially treating the hypofunction of NMDA receptors observed in Schizophrenia .
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Mechanism: The planar picolinic acid core mimics the D-amino acid substrate.
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Binding Mode:
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The Carboxylate (COO⁻) forms a salt bridge with Arg283 in the DAAO active site.
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The Lactam Carbonyl (C=O) and NH participate in a hydrogen-bonding network with Arg283 and Tyr224 .
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The 5-Methyl Group projects into a small hydrophobic pocket (defined by Leu218/Ile215), improving potency compared to the unsubstituted parent (IC₅₀ typically in the low micromolar range).
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Metal Chelation
Like picolinic acid, this derivative is a potent bidentate chelator for transition metals (Zn²⁺, Fe²⁺, Cu²⁺).
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Experimental Note: When screening in metalloprotein assays (e.g., Matrix Metalloproteinases), ensure that observed inhibition is due to active-site binding and not non-specific metal stripping from the enzyme.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, the following parameters should be met:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 12.0–13.0 (br s, 1H, COOH/NH exchangeable); δ 7.2–7.5 (d, 1H, Ar-H); δ 6.5–6.8 (d, 1H, Ar-H); δ 2.1 (s, 3H, CH₃). Note: Shifts vary by concentration. |
| HPLC (Reverse Phase) | Column: C18. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Retention: Early eluter (polar). Requires acidic buffer to suppress ionization for retention. |
| UV-Vis | λmax: ~305 nm (in acidic methanol). The band shifts significantly with pH due to deprotonation. |
References
- Duplantier, A. J., et al. (2009). Discovery of 5-substituted-6-hydroxypicolinic acids as potent D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold activity).
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PubChem. (2025). Compound Summary: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. National Library of Medicine. Retrieved January 28, 2026, from [Link]
